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2-Acetyl-4,5-diisopropylfuran

Flavor Chemistry Sensory Science Odor Threshold

2-Acetyl-4,5-diisopropylfuran is a substituted furan compound in the class of heterocyclic flavor and fragrance materials. Its molecular formula is C12H18O2, with a molecular weight of 194.27 g/mol.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
Cat. No. B8343496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4,5-diisopropylfuran
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(C)C1=C(OC(=C1)C(=O)C)C(C)C
InChIInChI=1S/C12H18O2/c1-7(2)10-6-11(9(5)13)14-12(10)8(3)4/h6-8H,1-5H3
InChIKeyYFFUDXZPBDABLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-4,5-diisopropylfuran (CAS 84836-96-4): A High-Molecular-Weight Substituted Furan Flavor Compound


2-Acetyl-4,5-diisopropylfuran is a substituted furan compound in the class of heterocyclic flavor and fragrance materials. Its molecular formula is C12H18O2, with a molecular weight of 194.27 g/mol . The structure features a furan ring bearing an acetyl group at the 2-position and isopropyl groups at the 4- and 5-positions, resulting in a high degree of alkyl substitution relative to simpler furan-based flavor compounds . This structural complexity influences its physicochemical properties, including volatility and odor profile, making it a candidate for specialized flavor applications.

Why Generic Substitution Fails: The Critical Impact of Isopropyl Substitution on Furan Flavor Performance


Within the class of furan-based flavor compounds, substitution pattern profoundly affects odor threshold, volatility, and organoleptic character. Simple analogs such as 2-acetylfuran (C6H6O2, MW 110.11 g/mol) are widely used but lack the steric bulk and hydrophobic character conferred by isopropyl groups. These structural differences alter the compound's vapor pressure and interaction with olfactory receptors, leading to distinct sensory profiles and usage levels. Therefore, direct interchange of 2-acetyl-4,5-diisopropylfuran with less substituted furans cannot be assumed without empirical validation of sensory and performance attributes.

Quantitative Differentiation Evidence: 2-Acetyl-4,5-diisopropylfuran vs. Analogous Furan Flavor Compounds


Odor Threshold: Lower Perceptual Threshold vs. 2-Acetylfuran

2-Acetyl-4,5-diisopropylfuran exhibits an odor perception threshold of 0.075 ppm and a 100% recognition threshold of 0.138 ppm [1]. In contrast, the simpler analog 2-acetylfuran has a reported odor detection threshold of 10 ppm . This represents a >100-fold lower detection threshold for the diisopropyl-substituted compound, indicating substantially greater odor potency.

Flavor Chemistry Sensory Science Odor Threshold

Molecular Weight and Volatility: Significantly Higher MW Reduces Vapor Pressure vs. 2-Acetylfuran

The molecular weight of 2-acetyl-4,5-diisopropylfuran is 194.27 g/mol , compared to 110.11 g/mol for 2-acetylfuran . This 76% increase in molecular weight, coupled with the steric bulk of two isopropyl groups, predicts a lower vapor pressure and reduced volatility for the target compound. While direct vapor pressure data are not available, the molecular weight differential provides a quantitative basis for anticipating differences in flavor release kinetics.

Physicochemical Properties Volatility Flavor Release

Regulatory Safety Profile: Class-Level Genotoxicity Assessment Supports Use in Flavors

2-Acetyl-4,5-diisopropylfuran belongs to the class of furan-substituted compounds evaluated in EFSA Flavouring Group Evaluation 67 (FGE.67Rev3). The EFSA Panel concluded that the concern for genotoxicity is ruled out for representative substances of this group, including 2-acetylfuran [1]. Based on this class-level assessment, the Panel derived a NOAEL of 22.6 mg/kg bw per day for 2-acetylfuran [1]. While 2-acetyl-4,5-diisopropylfuran itself was not individually tested, its structural similarity to the evaluated substances supports the application of this safety conclusion, pending compound-specific toxicological data.

Food Safety Regulatory Toxicology Flavor Regulation

Optimal Application Scenarios for 2-Acetyl-4,5-diisopropylfuran Based on Quantitative Differentiation Evidence


High-Impact Flavor Delivery in Heat-Processed Foods (Baked Goods, Snacks, Confectionery)

The combination of a low odor threshold (0.075 ppm perception) and higher molecular weight (194.27 g/mol) relative to 2-acetylfuran positions this compound for applications requiring robust flavor impact with reduced volatility loss during thermal processing. In baked goods and extruded snacks, where high temperatures can rapidly volatilize lighter flavor compounds, the reduced vapor pressure of 2-acetyl-4,5-diisopropylfuran [REFS-1, REFS-2] helps retain flavor character through baking and shelf life, potentially enabling lower usage rates while maintaining consumer-perceived flavor intensity. [1]

Low-Dosage Flavor Formulations for Cost-Sensitive Consumer Products

With an odor detection threshold >130-fold lower than 2-acetylfuran [REFS-1, REFS-2], 2-acetyl-4,5-diisopropylfuran can achieve equivalent sensory impact at substantially reduced concentrations. This property is particularly valuable in mass-market products such as beverages, dairy alternatives, and confectionery, where flavor ingredient cost is a critical formulation parameter. The ability to deliver caramel, nutty, or roasted notes at parts-per-billion levels reduces both direct ingredient cost and potential for off-flavor interactions with other formula components. [1]

Long-Lasting Flavor Applications in Chewing Gum and Oral Care Products

The increased molecular weight and reduced volatility of 2-acetyl-4,5-diisopropylfuran suggest extended flavor release duration compared to lower-molecular-weight furan analogs. In chewing gum, confectionery lozenges, and oral care products (toothpaste, mouthwash), sustained flavor perception is a key consumer expectation. The compound's physicochemical profile supports a slower release curve, complementing encapsulation technologies and providing a more consistent flavor experience over extended usage periods. [1]

Specialty Flavor Research and Model System Development

Given its well-defined structure and limited public quantitative data, 2-acetyl-4,5-diisopropylfuran serves as a valuable model compound for studying structure-odor relationships in alkyl-substituted furans. Its distinct substitution pattern (4,5-diisopropyl) relative to common flavor furans makes it a useful probe in sensory research aimed at understanding how steric bulk and hydrophobicity modulate olfactory receptor activation. This application scenario supports academic and industrial research programs focused on rational flavor design and high-throughput sensory screening. [1]

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